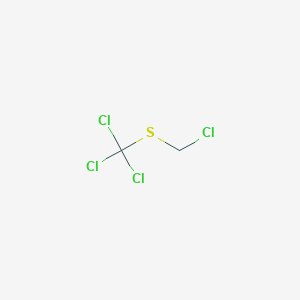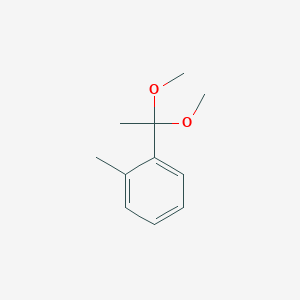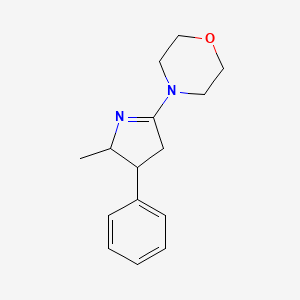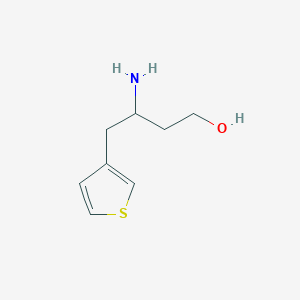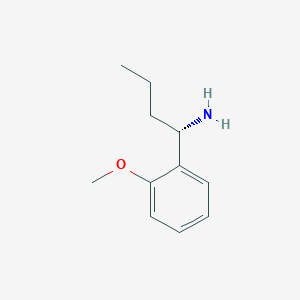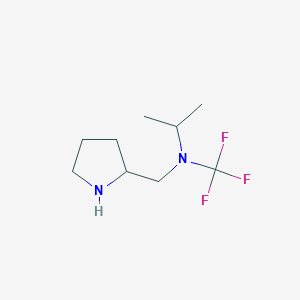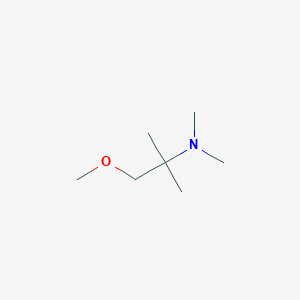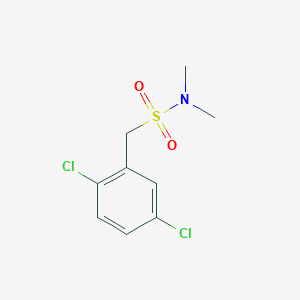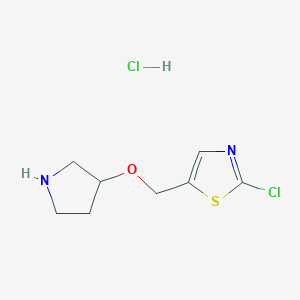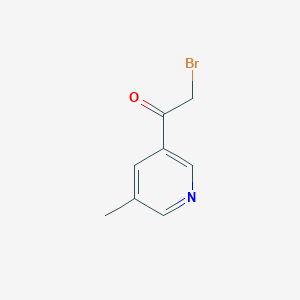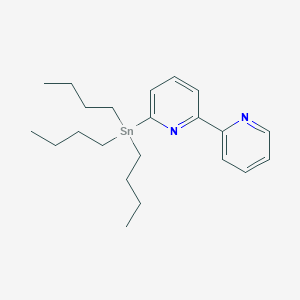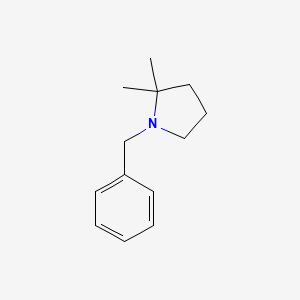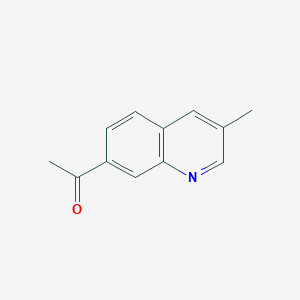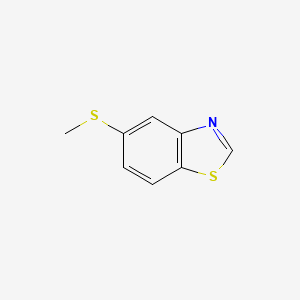![molecular formula C8H8N2O2S B13969710 3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one CAS No. 380631-70-9](/img/structure/B13969710.png)
3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one is a heterocyclic compound that contains both thiazole and oxolanone moieties. Thiazoles are known for their diverse biological activities and are a prominent structural feature in various natural products and synthetic drugs . The oxolanone ring adds to the compound’s versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one typically involves a multi-step process. One common method is the reaction of 2-aminothiazole with an appropriate aldehyde and oxolanone under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as silica-supported tungstosilisic acid, to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete conversion. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and catalysts
Mechanism of Action
The mechanism of action of 3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole structure.
Uniqueness
3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one is unique due to its combination of thiazole and oxolanone rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
380631-70-9 |
|---|---|
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
3-[(1,3-thiazol-2-ylamino)methylidene]oxolan-2-one |
InChI |
InChI=1S/C8H8N2O2S/c11-7-6(1-3-12-7)5-10-8-9-2-4-13-8/h2,4-5H,1,3H2,(H,9,10) |
InChI Key |
JRDUOAHSQHQJMH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1=CNC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


